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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B600287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanidin
3-xyloside, a naturally occurring anthocyanin. The document details its ultraviolet-visible (UV-
Vis) absorption, nuclear magnetic resonance (NMR) spectra, and mass spectrometry (MS)
data. Furthermore, it outlines the typical experimental protocols employed for the acquisition of
this data, offering a valuable resource for researchers in the fields of natural product chemistry,
pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cyanidin 3-xyloside, compiled
from various analytical studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of cyanidin 3-xyloside in an acidic solution reveals two characteristic
absorption maxima. The major peak in the visible region is responsible for its red-purple color,
while a secondary peak is observed in the UV region.

Solvent System Amax (nm) - Visible Region = Amax (nm) - UV Region

Acidified Methanol ~520-535 ~280
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Note: The exact Amax can vary slightly depending on the solvent and pH of the solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed structural information on the cyanidin 3-
xyloside molecule. The following data is representative for this class of compounds, though
minor variations may occur based on the solvent and instrumentation used.

IH NMR Spectral Data (Typical values in CD3zOD)

S Chemical Shift (9, Multiplicity Coupling Constant
ppm) (J, Hz)

H-4 ~8.9 S

H-2' ~8.0 d ~2.2

H-6' ~7.9 dd ~8.5,2.2

H-5' ~7.0 d ~8.5

H-6 ~6.9 d ~1.5

H-8 ~6.6 d ~1.5

H-1" (Xylose) ~5.3 d ~7.5

Xylose Protons ~3.2-4.0 m

13C NMR Spectral Data (Typical values in CD30OD)
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Carbon Chemical Shift (6, ppm)
C-2 ~163
C-3 ~145
C-4 ~135
C-5 ~158
C-6 ~99
C-7 ~165
C-8 ~95
c-9 ~157
C-10 ~113
C-1 ~121
Cc-2 ~117
c-3 ~146
cC-4' ~155
C-5 ~118
C-6' ~128
C-1" (Xylose) ~103
C-2" (Xylose) ~75
C-3" (Xylose) ~78
C-4" (Xylose) ~71
C-5" (Xylose) ~67

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
cyanidin 3-xyloside.
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lonization Mode [M]* or [M+H]* (m/z) Key Fragment lons (m/z)

Electrospray (ESI) 419.1 287.0 (Cyanidin aglycone)

The monoisotopic mass of the cyanidin 3-xyloside cation is 419.0978 g/mol .[1] The primary

fragment observed in MS/MS analysis corresponds to the loss of the xylose moiety, resulting in

the cyanidin aglycone with an m/z of 287.0.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Sample Preparation

Extraction: Cyanidin 3-xyloside is typically extracted from plant material (e.g., berries,
flowers) using an acidified solvent, commonly methanol or ethanol with a small percentage of
hydrochloric or formic acid (e.g., 85:15 methanol:0.1M HCI).[2] This acidic environment is
crucial for maintaining the stability of the anthocyanin flavylium cation.

Purification: The crude extract is often subjected to purification steps to isolate the cyanidin
3-xyloside. This can be achieved through solid-phase extraction (SPE) using C18 cartridges
or by preparative high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

Solvent: The purified cyanidin 3-xyloside is dissolved in an appropriate acidic solvent, such
as methanol containing 0.1% HCI.

Procedure: The absorbance spectrum is recorded over a wavelength range of 200-700 nm.
The solvent is used as a blank for baseline correction. The maxima in the visible (~520 nm)
and UV (~280 nm) regions are then determined.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
detailed structural elucidation.

Solvent: Deuterated methanol (CDsOD) is a common solvent for NMR analysis of
anthocyanins. A small amount of trifluoroacetic acid-d (TFA-d) may be added to ensure the
compound remains in its flavylium cation form.

Experiments: Standard 1D NMR experiments (*H and 13C) are performed. For complete
structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are often necessary to establish proton-proton and proton-carbon
correlations.

Mass Spectrometry (MS)

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer such as
a quadrupole, time-of-flight (TOF), or Orbitrap is commonly used.

Mode: ESI is typically performed in positive ion mode to detect the cationic flavylium ion.

Procedure: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with
0.1% formic acid) and introduced into the mass spectrometer. A full scan MS spectrum is
acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then
performed by selecting the parent ion ([M]*) and subjecting it to collision-induced
dissociation (CID) to obtain fragment ions, which provides further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of cyanidin

3-xyloside.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of cyanidin 3-
xyloside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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